![molecular formula C17H15ClF3N3O B2919073 1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-77-6](/img/structure/B2919073.png)
1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine derivatives have been used in the synthesis of novel compounds with potential biological activities. These derivatives are involved in the creation of various pyridine and fused pyridine derivatives. Molecular docking screenings towards specific target proteins such as GlcN-6-P synthase have shown moderate to good binding energies, indicating potential effectiveness in biological applications. Such studies help in understanding the binding affinity and interaction of these compounds with biological targets (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
Compounds synthesized from this compound have shown antimicrobial and antioxidant activities. This highlights their potential for use in treating infections and in oxidative stress-related conditions. The in vitro evaluation of these compounds against various strains of bacteria and fungi demonstrates their potential as therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Enzyme Inhibition
Derivatives of this compound have been evaluated for their inhibitory activity against specific enzymes like acetylcholinesterase. Such inhibition is crucial in the development of treatments for conditions like Alzheimer's disease. The introduction of various groups to these compounds can significantly enhance their activity, which is valuable for the design of new pharmaceuticals (Sugimoto et al., 1990).
Metabolic Pathways in Pharmaceuticals
Understanding the metabolic pathways of compounds containing the this compound structure is critical in pharmaceutical research. Studies on drugs like Lu AA21004, which contain similar structures, have provided insights into how such compounds are metabolized in the human body, including the identification of key enzymes involved in their metabolism. This knowledge aids in predicting drug interactions and optimizing drug efficacy (Hvenegaard et al., 2012).
Potential as Antipsychotic Agents
Compounds with a similar structure to this compound have been synthesized and evaluated as potential antipsychotic agents. They have been tested for their binding affinity to dopamine and serotonin receptors, which is a crucial aspect in the development of treatments for psychiatric disorders. These studies contribute to the understanding of the structural requirements for biological activity in antipsychotic drug design (Norman et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-15-13(17(19,20)21)6-7-14(22-15)23-8-10-24(11-9-23)16(25)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXIMLMNHNGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=C(C=C2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


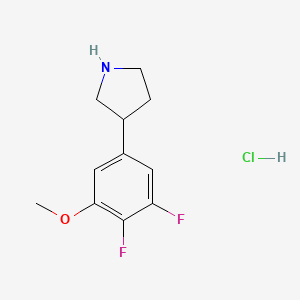
![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2918997.png)
![4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol](/img/structure/B2919000.png)
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)
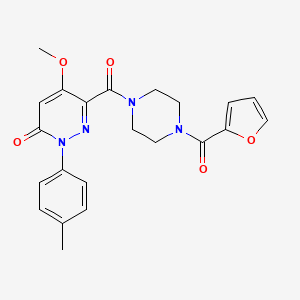
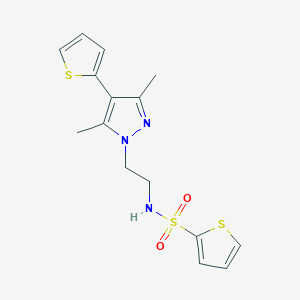
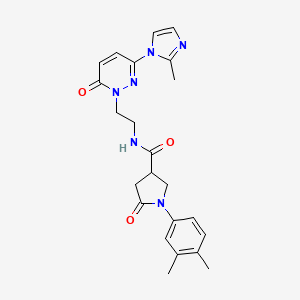

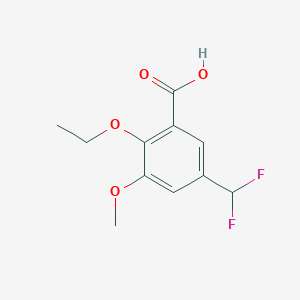
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2919013.png)